methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate
Description
Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is a structurally complex sulfonylurea derivative characterized by a tricyclic heterocyclic core containing nitrogen, sulfur, and oxygen atoms. The molecule features a benzoate ester group, an acetylated sulfanyl linkage, and a butyl substituent, which collectively influence its physicochemical and bioactive properties . This compound likely belongs to the sulfonylurea class of agrochemicals, which are known for their herbicidal activity via inhibition of acetolactate synthase (ALS) in plants .
Properties
IUPAC Name |
methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-3-4-12-27-21(29)19-18(15-9-7-11-24-20(15)33-19)26-23(27)32-13-17(28)25-16-10-6-5-8-14(16)22(30)31-2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTUXEMVONXCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the butyl and thia groups. The final steps involve the acetylation and methylation reactions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities. Its complex structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a sulfonylurea backbone with herbicides like metsulfuron-methyl and triflusulfuron-methyl (Table 1). However, its tricyclic heterocycle replaces the triazine ring found in traditional sulfonylureas, altering steric and electronic interactions with biological targets . Key structural differences include:
- Butyl Substituent : Enhances lipophilicity (predicted Log P = 3.5), which may improve membrane permeability but reduce aqueous solubility relative to shorter-chain analogs .
- Thioacetyl Linkage : The sulfanyl group could confer resistance to hydrolytic degradation compared to oxygen-based linkages in other sulfonylureas .
Table 1: Structural and Physicochemical Comparison
Bioactivity and Mechanism
Sulfonylureas inhibit ALS, a critical enzyme in branched-chain amino acid biosynthesis. However, higher lipophilicity could reduce systemic mobility in plants compared to smaller triazine-based analogs . Compatibility studies with microbial pesticides (e.g., Beauveria bassiana) suggest that lipophilic compounds like the target may require formulation adjustments to mitigate reduced solubility in aqueous biopesticide mixes .
Chromatographic and QSAR Insights
Retention behavior in reverse-phase chromatography (log k’) is influenced by intramolecular hydrogen bonding (HB) and polarity. The target’s amide and benzoate groups likely form strong intramolecular HBs, reducing polarity and increasing retention compared to 3-hydroxy-substituted flavonoids (e.g., 5-hydroxy-flavones) . QSAR models indicate that the tricyclic system’s van der Waals volume and electron distribution may correlate with enhanced herbicidal activity .
Biological Activity
Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features a unique triazatricyclo structure characterized by:
- Molecular Formula : C23H24N4O4S2
- Molecular Weight : 484.6 g/mol
- Structural Components :
- A thioether linkage
- Multiple heterocyclic rings
These structural features contribute to its potential biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-[[2-[(5-butyl-6-oxo-8-thia...)] exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various microorganisms:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
The presence of specific functional groups enhances the compound's interaction with microbial cell walls or membranes, leading to increased efficacy against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines reveal selective cytotoxic effects of the compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (mouse fibroblast) | >100 | Non-toxic |
| A549 (lung carcinoma) | 50 | Moderate cytotoxicity |
| HepG2 (liver carcinoma) | 30 | Significant cytotoxicity |
These findings suggest that while the compound exhibits low toxicity in normal cells (L929), it can effectively induce cell death in certain cancerous cells.
The biological activity of methyl 2-[[2-[(5-butyl-6-oxo-8-thia...)] is likely attributed to its ability to interfere with essential cellular processes. Potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA replication in bacterial and cancer cells.
- Disruption of Cell Membrane Integrity : The thioether and other functional groups may disrupt microbial membranes, leading to cell lysis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of triazatricyclo systems demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains significantly influenced the antimicrobial potency.
Cytotoxicity Assessment in Cancer Research
A recent investigation focused on the cytotoxic effects of methyl 2-[[2-[(5-butyl...)] on various cancer cell lines. The results indicated that the compound selectively targeted cancerous cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
